molecular formula C14H12O2 B5699512 12H-dibenzo[d,g][1,3]dioxocine

12H-dibenzo[d,g][1,3]dioxocine

Cat. No. B5699512
M. Wt: 212.24 g/mol
InChI Key: IXCQKGJMGWEDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12H-dibenzo[d,g][1,3]dioxocine, also known as dibenzo-1,3-dioxocine, is an organic compound that belongs to the class of heterocyclic compounds. It is a bicyclic compound that contains two fused benzene rings and a dioxocine ring. This compound has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

Conformational Analysis

  • Research has focused on the synthesis, conformational analysis, and elucidation of transannular intramolecular bonding in certain heterosubstituted medium-sized rings, including 12H-dibenzo[d,g][1,3,2]dioxaphosphocin rings. This study provides crystallographic evidence for transannular bonding of sulfur and selenium, respectively, to germanium in these compounds (Khoury et al., 2004).

Catalytic Applications

  • Indium (III) chloride has been used to catalyze the synthesis of new dibenzo(d,f)(1,3)dioxepines and some 12H-dibenzo(d,g)(1,3)dioxocin derivatives. This demonstrates the potential of 12H-dibenzo[d,g][1,3]dioxocine in facilitating certain chemical reactions (Tocco et al., 2004).

Pharmaceutical Research

  • Novel ester derivatives of 2, 10-dichloro-12H-dibenzo[d,g]1,3-dioxocin-6-carboxylic acid were synthesized and evaluated for their in vitro human cholesteryl ester transfer protein (CETP) inhibition. This indicates a potential pharmaceutical application of 12H-dibenzo[d,g][1,3]dioxocine derivatives in CETP inhibition (Talluri et al., 2014).

Antimicrobial Activity

  • Novel 2,10-dichloro-6-substituted aminobenzyl-12H-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-oxides were synthesized and exhibited moderate antimicrobial activity. This suggests a potential application of 12H-dibenzo[d,g][1,3,2]dioxaphosphocin derivatives in antimicrobial treatments (Kumar et al., 2007).

Green Chemistry

  • The synthesis of 2,10-Dichloro-12-trichloromethyl-6-substituted xanthato-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-sulfides without using solvents aligns with the principles of green chemistry. This research indicates the environmental sustainability potential of 12H-dibenzo[d,g][1,3,2]dioxaphosphocin derivatives (Reddy et al., 2012).

properties

IUPAC Name

5H-benzo[d][1,3]benzodioxocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-3-7-13-11(5-1)9-12-6-2-4-8-14(12)16-10-15-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCQKGJMGWEDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCOC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-benzo[d][1,3]benzodioxocine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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